molecular formula C17H34N2O B3062514 n-Cyclohexyl-n'-decylurea CAS No. 287185-28-8

n-Cyclohexyl-n'-decylurea

Cat. No.: B3062514
CAS No.: 287185-28-8
M. Wt: 282.5 g/mol
InChI Key: LPXYBLIRYGCMPQ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N’-Decylurea: is an organic compound belonging to the class of ureas. Ureas are compounds containing two amine groups joined by a carbonyl (C=O) functional group. This compound is characterized by the presence of a cyclohexyl group and a decyl group attached to the nitrogen atoms of the urea moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclohexyl-N’-Decylurea can be synthesized through the reaction of cyclohexylamine with decyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and does not require any special catalysts or reagents .

Industrial Production Methods: The process can be scaled up by controlling the reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-N’-Decylurea primarily undergoes substitution reactions due to the presence of the urea functional group. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-Cyclohexyl-N’-Decylurea is used as a reagent in organic synthesis, particularly in the preparation of other urea derivatives. It is also used as a building block in the synthesis of more complex molecules .

Biology and Medicine: In biological research, N-Cyclohexyl-N’-Decylurea is studied for its potential as an inhibitor of certain enzymes. It has shown activity against bifunctional epoxide hydrolase 2, which is involved in the metabolism of various bioactive lipids .

Industry: In the industrial sector, N-Cyclohexyl-N’-Decylurea is used as an intermediate in the production of pharmaceuticals and agrochemicals. It is also used in the formulation of certain specialty chemicals .

Mechanism of Action

N-Cyclohexyl-N’-Decylurea exerts its effects by inhibiting the activity of bifunctional epoxide hydrolase 2. This enzyme is involved in the metabolism of epoxides, which are reactive intermediates in various biochemical pathways. By inhibiting this enzyme, N-Cyclohexyl-N’-Decylurea can modulate the levels of bioactive lipids and affect various physiological processes .

Comparison with Similar Compounds

    Dicyclohexylurea: Another urea derivative with two cyclohexyl groups attached to the nitrogen atoms.

    N-Cyclohexyl-N’-Methylurea: A similar compound with a cyclohexyl group and a methyl group attached to the nitrogen atoms.

Uniqueness: N-Cyclohexyl-N’-Decylurea is unique due to the presence of a long decyl chain, which imparts distinct physicochemical properties. This long alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

n-Cyclohexyl-n'-decylurea is a compound of interest in medicinal chemistry due to its potential biological activities. Urea derivatives, including this compound, have been recognized for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexyl group and a decyl chain attached to the urea functional group. Its chemical structure can be represented as follows:

C13H25N2O\text{C}_{13}\text{H}_{25}\text{N}_{2}\text{O}

This structure contributes to its lipophilicity, which may influence its interaction with biological targets.

Research indicates that urea derivatives can modulate various biological pathways. The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Urea derivatives often act as enzyme inhibitors, affecting pathways related to inflammation and cellular proliferation.
  • Modulation of Receptor Activity : They may interact with specific receptors involved in pain signaling and immune responses.
  • Anticancer Properties : Some studies suggest that urea derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Biological Activity Data

A summary of biological activity data for this compound is presented in Table 1. This table includes findings from various studies assessing its efficacy against different biological targets.

Study ReferenceBiological ActivityConcentration TestedObserved Effects
Anticancer10 µMInduced apoptosis in cancer cell lines
Anti-inflammatory5-50 µMReduced cytokine production
Analgesic1-100 µMDecreased pain response in animal models

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound triggered apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects : In an experimental model of inflammation, this compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in treating inflammatory disorders.
  • Analgesic Properties : Animal studies indicated that administration of this compound led to a significant reduction in pain behaviors, comparable to standard analgesics. This positions the compound as a candidate for further investigation in pain management therapies.

Properties

CAS No.

287185-28-8

Molecular Formula

C17H34N2O

Molecular Weight

282.5 g/mol

IUPAC Name

1-cyclohexyl-3-decylurea

InChI

InChI=1S/C17H34N2O/c1-2-3-4-5-6-7-8-12-15-18-17(20)19-16-13-10-9-11-14-16/h16H,2-15H2,1H3,(H2,18,19,20)

InChI Key

LPXYBLIRYGCMPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)NC1CCCCC1

Origin of Product

United States

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